molecular formula C15H17NO B13866378 3-(4-Oxo-1-phenylcyclohexyl)propanenitrile

3-(4-Oxo-1-phenylcyclohexyl)propanenitrile

Cat. No.: B13866378
M. Wt: 227.30 g/mol
InChI Key: CJZYHYSPYZJFHW-UHFFFAOYSA-N
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Description

3-(4-Oxo-1-phenylcyclohexyl)propanenitrile is a chemical compound with the molecular formula C15H17NO It is characterized by a cyclohexyl ring substituted with a phenyl group and an oxo group at the 4-position, and a propanenitrile group at the 3-position

Preparation Methods

The synthesis of 3-(4-Oxo-1-phenylcyclohexyl)propanenitrile typically involves the reaction of 4-oxo-1-phenylcyclohexane with a suitable nitrile reagent under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to enhance the reaction efficiency .

Chemical Reactions Analysis

3-(4-Oxo-1-phenylcyclohexyl)propanenitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides, esters, or other functionalized derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(4-Oxo-1-phenylcyclohexyl)propanenitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Oxo-1-phenylcyclohexyl)propanenitrile involves its interaction with specific molecular targets and pathways. The oxo group and nitrile group play crucial roles in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

3-(4-Oxo-1-phenylcyclohexyl)propanenitrile can be compared with other similar compounds, such as:

    3-(4-Oxo-1-phenylcyclohexyl)butanenitrile: Similar structure but with an additional carbon in the nitrile side chain.

    3-(4-Oxo-1-phenylcyclohexyl)ethanenitrile: Similar structure but with one less carbon in the nitrile side chain.

    3-(4-Oxo-1-phenylcyclohexyl)propanamide: Similar structure but with an amide group instead of a nitrile group.

These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

3-(4-oxo-1-phenylcyclohexyl)propanenitrile

InChI

InChI=1S/C15H17NO/c16-12-4-9-15(10-7-14(17)8-11-15)13-5-2-1-3-6-13/h1-3,5-6H,4,7-11H2

InChI Key

CJZYHYSPYZJFHW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(CCC#N)C2=CC=CC=C2

Origin of Product

United States

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